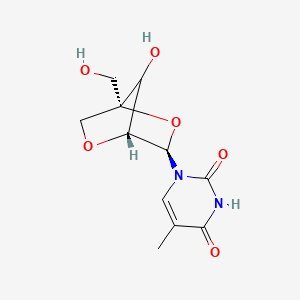
1-(2'-O-4-C-Methylene-beta-D-ribofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside. It is a synthetic compound used primarily in scientific research. The compound has a molecular weight of 270.24 and a chemical formula of C11H14N2O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine involves a chemoenzymatic convergent synthesis approach. This method includes the use of specific enzymes to catalyze the formation of the compound from its precursors . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the bicyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like methanol or ethanol, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of modified nucleosides .
Scientific Research Applications
1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine is used in various scientific research fields, including:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies related to DNA and RNA synthesis, as well as in the investigation of nucleoside metabolism.
Medicine: Research involving this compound includes its potential use in antiviral and anticancer therapies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA during synthesis. This incorporation can disrupt normal nucleic acid function, leading to potential antiviral or anticancer effects. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)uridine: Similar in structure but contains uracil instead of thymine.
Thymidine: A natural nucleoside with a similar structure but lacks the bicyclic modification.
5-Methyluridine: Another nucleoside analog with a methyl group at the 5-position
Uniqueness
1-(2’-O-4-C-Methylene-beta-D-ribofuranosyl)thymine is unique due to its bicyclic structure, which provides increased stability and resistance to enzymatic degradation. This makes it particularly useful in research applications where stability is crucial .
Properties
Molecular Formula |
C11H14N2O6 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7?,9-,11+/m1/s1 |
InChI Key |
TYYUAZVXLRMUMN-NSCJJHTCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3C([C@@](O2)(CO3)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B10800670.png)
![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10800677.png)
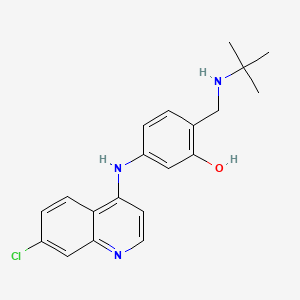
![5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B10800693.png)
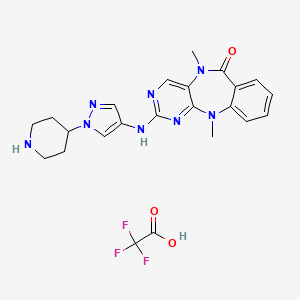
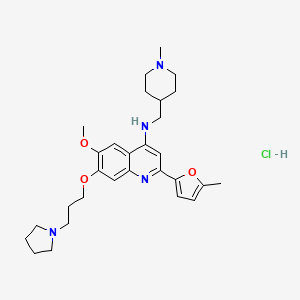
![21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride](/img/structure/B10800736.png)
![(S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole](/img/structure/B10800758.png)

![2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol](/img/structure/B10800784.png)
![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane](/img/structure/B10800786.png)
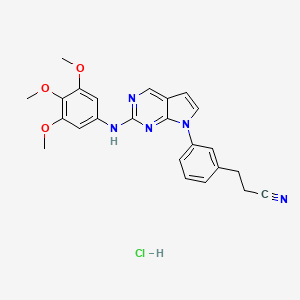

![4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B10800806.png)
